4-(5-(5-(Piperidin-3-yl)-1,3,4-oxadiazol-2-yl)pyridin-2-yl)morpholine
Description
Properties
Molecular Formula |
C16H21N5O2 |
|---|---|
Molecular Weight |
315.37 g/mol |
IUPAC Name |
4-[5-(5-piperidin-3-yl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]morpholine |
InChI |
InChI=1S/C16H21N5O2/c1-2-12(10-17-5-1)15-19-20-16(23-15)13-3-4-14(18-11-13)21-6-8-22-9-7-21/h3-4,11-12,17H,1-2,5-10H2 |
InChI Key |
NGTGDDZXKHXXCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=NN=C(O2)C3=CN=C(C=C3)N4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Diacylhydrazides
Diacylhydrazides undergo cyclodehydration using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to form 1,3,4-oxadiazoles. For the piperidin-3-yl-substituted oxadiazole, piperidine-3-carboxylic acid is first converted to its hydrazide derivative via reaction with hydrazine hydrate. Subsequent acylation with a second carboxylic acid (e.g., pyridine-2-carboxylic acid) forms a diacylhydrazide, which cyclizes under POCl₃ to yield the oxadiazole.
Example Protocol :
One-Pot Oxadiazole Synthesis-Functionalization
A streamlined approach involves N-isocyaniminotriphenylphosphorane (NIITP)-mediated coupling of carboxylic acids with aryl iodides. This method, optimized by, enables simultaneous oxadiazole formation and C–H arylation in a single pot. For the target compound:
- Piperidine-3-carboxylic acid reacts with NIITP to form a monosubstituted oxadiazole.
- Copper-catalyzed arylation with 2-iodopyridine introduces the pyridyl group.
Key Reaction Parameters :
Functionalization of the Pyridine Ring with Morpholine
The pyridine moiety must be substituted at the 2-position with morpholine. Nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling is employed:
SNAr with Activated Pyridines
2-Chloro-5-(oxadiazolyl)pyridine undergoes SNAr with morpholine under basic conditions. Pre-activation of the pyridine ring via N-oxidation enhances reactivity.
Protocol :
Buchwald-Hartwig Amination
Palladium-catalyzed coupling of 2-bromopyridine derivatives with morpholine offers superior regiocontrol. This method is ideal for late-stage functionalization.
Optimized Conditions :
Integration of Morpholine and Oxadiazole-Pyridine Fragments
Two convergent routes dominate:
Sequential Coupling (Oxadiazole → Pyridine → Morpholine)
- Synthesize 5-(piperidin-3-yl)-1,3,4-oxadiazole-2-carboxylic acid.
- Couple with 2-aminopyridine via EDC/HOBt, followed by cyclization.
- Introduce morpholine via Buchwald-Hartwig amination.
Yield Data :
| Step | Yield (%) | Conditions |
|---|---|---|
| Oxadiazole formation | 78 | NIITP, CuI, 80°C |
| Pyridine coupling | 65 | EDC, DMF, rt |
| Morpholine introduction | 82 | Pd catalysis, 110°C |
Modular Assembly via Cross-Coupling
- Prepare 2-morpholinopyridine-5-boronic ester.
- Suzuki-Miyaura coupling with 5-(piperidin-3-yl)-2-iodo-1,3,4-oxadiazole.
Advantages :
Late-Stage Functionalization and Challenges
Protecting Group Strategies
Chemical Reactions Analysis
Types of Reactions
4-(5-(5-(Piperidin-3-yl)-1,3,4-oxadiazol-2-yl)pyridin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
4-(5-(5-(Piperidin-3-yl)-1,3,4-oxadiazol-2-yl)pyridin-2-yl)morpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antidiabetic and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-(5-(Piperidin-3-yl)-1,3,4-oxadiazol-2-yl)pyridin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
Below is a comparative analysis of compounds sharing structural similarities with the target molecule:
Physicochemical and Pharmacokinetic Comparisons
| Property | Target Compound | Compound 8a | LMM5 | G007-LK |
|---|---|---|---|---|
| Molecular Weight | ~390 g/mol (calculated) | ~550 g/mol | ~520 g/mol | ~580 g/mol |
| Solubility | Moderate (morpholine) | Low (lipophilic sulfonyl) | Low (benzamide) | Moderate (nitrile) |
| Metabolic Stability | High (oxadiazole) | Moderate (thioether) | Low (sulfamoyl) | High (triazole) |
| Key Substituent Impact | Morpholine enhances solubility; piperidine aids target binding | Sulfonyl group improves enzyme interaction | Benzamide increases lipophilicity | Nitrile enhances binding affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
